molecular formula C23H17Cl2NO4S B2881672 [4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114655-49-0

[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2881672
CAS No.: 1114655-49-0
M. Wt: 474.35
InChI Key: OKMBMHOAFRMWTL-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl core modified with a 3,4-dichlorophenyl substituent at the 4-position and a 4-ethoxyphenylmethanone group at the 2-position. The 1,1-dioxido moiety indicates sulfone functionalization, enhancing electron-withdrawing properties and stability.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO4S/c1-2-30-17-10-7-15(8-11-17)23(27)22-14-26(16-9-12-18(24)19(25)13-16)20-5-3-4-6-21(20)31(22,28)29/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMBMHOAFRMWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps. One common method starts with the preparation of the benzothiazine ring, followed by the introduction of the dichlorophenyl and ethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound.

Scientific Research Applications

4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Key Properties

Compound Core Structure Substituents LogP (Predicted) Potential Applications
Target Compound Benzothiazine sulfone 3,4-dichlorophenyl, 4-ethoxy ~3.2–3.8 Antifungal/CNS therapeutics
[3,5-Dichloro analog] Benzothiazine sulfone 3,5-dichlorophenyl, 4-methoxy ~2.7–3.3 Agrochemicals
(3,4-Dichlorophenyl)(4-methylpiperazinyl) Piperazine 3,4-dichlorophenyl ~2.1–2.5 Neurological agents
Bromuconazole Triazole 2,4-dichlorophenyl ~4.0–4.5 Fungicides

Research Findings and Implications

Pharmacological and Agrochemical Relevance

  • Dichlorophenyl Substitution :
    • 3,4-Dichlorophenyl groups enhance binding to hydrophobic pockets in target enzymes (e.g., fungal CYP51 or mammalian serotonin receptors) .
    • Asymmetric 3,4-dichloro substitution (vs. 3,5) may improve selectivity due to reduced steric hindrance .
  • Ethoxy vs. Methoxy Groups :
    • Ethoxy substituents increase metabolic stability compared to methoxy, as observed in etofenprox’s extended insecticidal activity .

Structural Analysis Techniques

  • Crystallography and Conformational Studies: Programs like SHELX and ORTEP-3 () are critical for determining the puckering of benzothiazine rings and sulfone geometry, which influence bioactivity . Cremer-Pople puckering parameters () quantify non-planar distortions in heterocyclic cores, aiding SAR studies .

Biological Activity

The compound 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound's structure can be broken down into several key components:

  • Core Structure : The benzothiazine moiety contributes to its biological activity.
  • Substituents : The presence of dichlorophenyl and ethoxyphenyl groups may influence its pharmacological profile.

Research indicates that compounds with a similar 4H-benzothiazine framework exhibit various modes of action, particularly as inhibitors of critical enzymes in pathogens. For instance:

  • Inhibition of Trypanothione Reductase (TR) : Compounds with the 4H-thiochromen-4-one 1,1-dioxide core act as noncompetitive inhibitors of TR, leading to increased levels of reactive oxygen species (ROS) and subsequent parasite unviability .
  • Allosteric Modulation : These compounds can interact with key amino acids in the binding pocket of enzymes, disrupting their function and leading to metabolic failure in pathogens .

Antiparasitic Activity

Several studies have evaluated the antiparasitic properties of benzothiazine derivatives:

  • Malaria : Compounds similar to 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have shown effective inhibition against Plasmodium falciparum, with EC50 values often below 10 μM .
  • Leishmaniasis and Trypanosomiasis : The compound has demonstrated moderate to high activity against Leishmania and Trypanosoma species, with effective concentrations typically falling within the range defined for high activity (EC50 < 25 μM) .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Bacterial and Fungal Strains : Similar derivatives have shown moderate activity against various bacterial and fungal strains compared to standard antibiotics like Streptomycin and Nystatin .

Study on Antiparasitic Efficacy

A recent study synthesized multiple derivatives based on the benzothiazine scaffold and assessed their efficacy against tropical diseases. The findings indicated that modifications to the core structure significantly influenced biological activity:

  • Methodology : In vitro assays were conducted using MTT assays to evaluate cytotoxicity and parasite viability.
  • Results : Compounds exhibited varying degrees of effectiveness with some achieving EC50 values indicative of high potency against target parasites .

Comparative Analysis

CompoundTarget PathogenEC50 (μM)Mechanism
Compound AP. falciparum<10TR Inhibition
Compound BLeishmania15ROS Induction
Compound CTrypanosoma20Allosteric Modulation

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